Physicochemical Property Profile vs. Oral Drug‑Like Space
The compound's computed logP (clogP = 1.73) is approximately 0.8 log units lower than the mean clogP of marketed oral small‑molecule drugs (≈ 2.5), while its topological polar surface area (TPSA = 67 Ų) remains well below the 140 Ų threshold for oral absorption. These values differentiate it from more lipophilic pyrimidine kinase inhibitors that commonly exceed clogP 3.0 [1][2].
| Evidence Dimension | Lipophilicity and polar surface area |
|---|---|
| Target Compound Data | clogP = 1.73, TPSA = 67.01 Ų, MW = 237.30 Da |
| Comparator Or Baseline | Marketed oral drug mean clogP ≈ 2.5; TPSA threshold for oral absorption = 140 Ų |
| Quantified Difference | ΔclogP ≈ −0.77; TPSA < ½ of threshold |
| Conditions | Computed physicochemical descriptors (ECBD; standard molecular operating environment) |
Why This Matters
Lower lipophilicity combined with a moderate TPSA predicts improved aqueous solubility and reduced non‑specific protein binding, which can simplify in vitro assay interpretation and formulation.
- [1] ECBD Compound EOS61102. European Chemical Biology Database (EU-OPENSCREEN). https://sildrug.ibb.waw.pl/ecbd/EOS61102/ (accessed 2025-05-09). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
